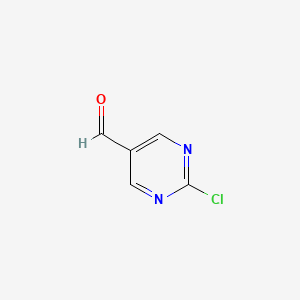

2-Chloropyrimidine-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5-7-1-4(3-9)2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYQVOPFBNMTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617074 | |

| Record name | 2-Chloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933702-55-7 | |

| Record name | 2-Chloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2-Chloropyrimidine-5-carbaldehyde via Oxidative Cleavage of 2-Chloro-5-vinylpyrimidine

Foreword: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold remains a cornerstone of innovation. Its prevalence in biologically active molecules and functional materials drives a continuous need for versatile, functionalized pyrimidine intermediates. Among these, 2-chloropyrimidine-5-carbaldehyde stands out as a particularly valuable building block.[1][2] The presence of both a reactive aldehyde group and a strategically positioned chlorine atom allows for sequential, regioselective modifications, making it a prized precursor in the synthesis of complex molecular architectures, including potent kinase inhibitors and other pharmaceutical agents.[2][3]

This guide provides an in-depth technical exploration of a key synthetic transformation: the conversion of 2-chloro-5-vinylpyrimidine into this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, justify the selection of reagents, and present a robust, field-tested protocol. The core of this synthesis lies in the oxidative cleavage of a carbon-carbon double bond—a fundamental yet powerful reaction in the synthetic chemist's toolkit.[4][5]

The Core Principle: Mechanistic Insights into Oxidative Cleavage

The conversion of a vinyl group (-CH=CH₂) to a formyl group (-CHO) is an oxidative cleavage reaction. This process involves the complete rupture of the carbon-carbon double bond, with each of the original alkene carbons becoming double-bonded to an oxygen atom.[5] While several methods exist to achieve this, including ozonolysis, the chosen strategy for this synthesis employs a two-stage, one-pot process: catalytic dihydroxylation followed by in-situ cleavage of the resulting diol.[1][5]

This method, often referred to as the Lemieux-Johnson oxidation, offers excellent control and avoids the specialized equipment and potentially hazardous intermediates associated with ozonolysis.[6] The reaction relies on a dual-reagent system: a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant, typically sodium periodate (NaIO₄).

The Catalytic Cycle operates as follows:

-

Syn-Dihydroxylation: The highly electrophilic OsO₄ coordinates with the electron-rich vinyl double bond to form a cyclic osmate ester intermediate. This is a concerted [3+2] cycloaddition.

-

Hydrolysis & Diol Formation: The osmate ester is hydrolyzed, releasing the 1,2-diol product and a reduced osmium species (Os(VI)).

-

Oxidative Cleavage & Catalyst Regeneration: This is the critical role of sodium periodate. It performs two simultaneous functions:

-

It cleaves the C-C bond of the newly formed 1,2-diol, yielding the final aldehyde product.

-

It re-oxidizes the reduced Os(VI) back to the catalytically active OsO₄, allowing the cycle to continue.

-

The use of a catalytic amount of the highly toxic and expensive OsO₄ is a key advantage of this protocol, making it more practical and cost-effective for larger-scale synthesis.

Caption: Simplified catalytic cycle for the Lemieux-Johnson oxidation.

The Field-Tested Protocol: From Reagents to Purified Product

This section details a robust and reproducible protocol for the synthesis, derived from established procedures.[1] The causality behind each reagent and step is explained to provide a self-validating framework.

Reagent Selection and Rationale

A successful synthesis hinges on the appropriate choice of reagents and conditions. The table below summarizes the key components for this transformation.

| Reagent | Formula | Role | Molar Eq. | Rationale |

| 2-Chloro-5-vinylpyrimidine | C₆H₅ClN₂ | Starting Material | 1.0 | The substrate containing the vinyl group to be cleaved. |

| Osmium Tetroxide | OsO₄ | Catalyst | 0.01 | Catalyzes the initial syn-dihydroxylation of the vinyl group. Used in small amounts due to toxicity and cost. |

| Sodium Periodate | NaIO₄ | Co-oxidant | 4.0 | Cleaves the intermediate diol and regenerates the OsO₄ catalyst. Used in excess to drive the reaction to completion. |

| 2,6-Dimethylpyridine | C₇H₉N | Base | 2.5 | A non-nucleophilic base used to buffer the reaction mixture, preventing potential side reactions catalyzed by acidic byproducts. |

| Dioxane / Water | C₄H₈O₂ / H₂O | Solvent | - | A mixed solvent system is crucial. Dioxane solubilizes the organic substrate, while water is required to dissolve the inorganic sodium periodate and facilitate hydrolysis steps. |

Step-by-Step Experimental Workflow

The following procedure is designed for clarity and safety, ensuring high fidelity of execution.

Safety First: Osmium tetroxide is extremely toxic, volatile, and can cause serious harm upon contact or inhalation. All operations involving OsO₄ must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Caption: High-level experimental workflow for the synthesis.

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-vinylpyrimidine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Reagent Addition: To the stirred solution at room temperature, add 2,6-dimethylpyridine (2.5 eq). Following this, carefully add osmium tetroxide (0.01 eq), typically as a solution in t-butanol or water. Finally, add sodium periodate (4.0 eq) portion-wise to manage any initial exotherm.

-

Reaction: Allow the reaction mixture to stir vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding ethyl acetate and water to the flask.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated brine solution to remove residual inorganic salts.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by silica gel column chromatography. Elute with a mixture of ethyl acetate and hexane (e.g., 20% ethyl acetate in hexane) to afford the pure this compound.[1]

Product Characterization and Data

The identity and purity of the final product are confirmed through standard analytical techniques.

| Parameter | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 933702-55-7 | [3] |

| Molecular Formula | C₅H₃ClN₂O | [1] |

| Molecular Weight | 142.54 g/mol | [3] |

| Appearance | White to off-white solid | - |

| Melting Point | 113.0 °C | [3] |

| Expected Yield | ~40% | [1] |

| ¹H NMR (300 MHz, CDCl₃) | δ 10.15 (s, 1H), 9.07 (s, 2H) | [1] |

Conclusion and Forward Outlook

The synthesis of this compound from 2-chloro-5-vinylpyrimidine via Lemieux-Johnson oxidation is a reliable and effective method for producing this high-value intermediate.[1] While the yield is moderate, the protocol's operational simplicity and avoidance of specialized equipment make it highly attractive. The key to success lies in the careful handling of the catalytic osmium tetroxide and the precise execution of the work-up and purification steps. This guide provides the necessary technical depth and practical insights for researchers and drug development professionals to confidently implement this crucial synthetic transformation in their laboratories, paving the way for the discovery of next-generation therapeutics and advanced materials.

References

- 1. This compound | 933702-55-7 [chemicalbook.com]

- 2. jennysynth.com [jennysynth.com]

- 3. This compound | 933702-55-7 | FC59517 [biosynth.com]

- 4. Aldehyde synthesis by cleavage of alkenes [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

Spectroscopic characterization of 2-Chloropyrimidine-5-carbaldehyde

An In-depth Technical Guide: Spectroscopic Characterization of 2-Chloropyrimidine-5-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds and functional organic materials.[1][2][3] Its unique molecular architecture, featuring a reactive aldehyde group and a chlorine atom on a pyrimidine ring, offers versatile handles for synthetic transformations. Accurate and comprehensive characterization of this intermediate is paramount to ensure purity, confirm identity, and understand its chemical behavior. This guide provides an in-depth analysis of the spectroscopic profile of this compound (CAS: 933702-55-7), leveraging key analytical techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. We delve into the causality behind experimental choices and the interpretation of spectral data, offering a self-validating framework for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₅H₃ClN₂O and a molecular weight of approximately 142.54 g/mol .[1][4] Its melting point is reported to be around 113°C.[1][5] The structural integrity of the molecule is the foundation of its reactivity and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual protons (¹H) and carbons (¹³C).

¹H NMR Spectroscopy

Principle & Rationale: ¹H NMR spectroscopy maps the electronic environment of hydrogen atoms. The chemical shift (δ) of a proton is highly sensitive to the shielding and deshielding effects of neighboring atoms and functional groups. For this compound, we expect distinct signals for the aldehyde proton and the two protons on the pyrimidine ring.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Spectrometer Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[6]

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8-16 scans are typically sufficient.[7]

-

Relaxation Delay: 1-2 seconds.

-

Data Interpretation and Analysis

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Causality of Chemical Shift |

| Aldehyde-H (H7) | ~10.15 | Singlet (s) | 1H | The strong deshielding effect of the carbonyl group places this proton significantly downfield. |

| Pyrimidine-H (H4, H6) | ~9.07 | Singlet (s) | 2H | These protons are deshielded by the electronegative nitrogen atoms in the aromatic ring. Their chemical equivalence results in a single signal. |

Table 1: Summary of ¹H NMR spectral data for this compound in CDCl₃.[6]

The spectrum is remarkably simple and diagnostic. The singlet at δ 10.15 is a definitive indicator of the aldehyde proton.[6] The singlet at δ 9.07, integrating to two protons, confirms the symmetrical nature of the C4 and C6 positions on the pyrimidine ring.[6] The absence of coupling (singlets only) indicates that there are no adjacent protons.

Caption: Correlation of proton environments to ¹H NMR signals.

¹³C NMR Spectroscopy

Principle & Rationale: ¹³C NMR provides a map of the carbon skeleton. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and identifying their functional roles (e.g., carbonyl, aromatic, etc.).

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Spectrometer Setup: Tune the spectrometer to the ¹³C frequency (e.g., 75 MHz for a 300 MHz instrument).

-

Acquisition Parameters:

Data Interpretation and Analysis (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale for Prediction |

| C7 (Aldehyde C=O) | ~185 - 195 | Carbonyl carbons in aldehydes are highly deshielded and appear far downfield. |

| C2 (C-Cl) | ~162 - 168 | The carbon atom bonded to the electronegative chlorine and adjacent to two nitrogens is significantly deshielded. |

| C4, C6 | ~158 - 162 | These carbons are in an electron-deficient aromatic ring, adjacent to nitrogen atoms, leading to a downfield shift. |

| C5 (C-CHO) | ~135 - 140 | This carbon is part of the aromatic system and is attached to the electron-withdrawing aldehyde group. |

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be used.[11]

-

Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation and Analysis

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance in Structure |

| C-H Stretch (Aldehyde) | ~2820 and ~2720 | A pair of weak to medium bands characteristic of the C-H bond of an aldehyde group. |

| C=O Stretch (Aldehyde) | ~1710 - 1700 | A very strong and sharp absorption peak confirming the presence of the carbonyl group. |

| C=N / C=C Stretch (Aromatic Ring) | ~1600 - 1450 | Multiple bands indicating the stretching vibrations within the pyrimidine ring. |

| C-Cl Stretch | ~800 - 600 | A medium to strong band in the fingerprint region corresponding to the carbon-chlorine bond. |

Table 3: Key IR absorption bands for this compound.

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern upon ionization. This data confirms the elemental composition and can reinforce structural assignments.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Analyze the resulting ions in a mass analyzer (e.g., quadrupole or time-of-flight).

Data Interpretation and Analysis

| Feature | Expected m/z Value | Interpretation |

| Molecular Ion [M]⁺ | 142 and 144 | The molecular ion peak will appear as a doublet due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). The peak at m/z 142 corresponds to the molecule with ³⁵Cl, and the peak at m/z 144 corresponds to the ³⁷Cl isotopologue. The relative intensity of these peaks will be approximately 3:1. |

| Monoisotopic Mass | 141.9934 Da | This is the exact mass calculated using the most abundant isotopes, which can be confirmed with high-resolution mass spectrometry (HRMS).[4][12] |

| Major Fragments | [M-CHO]⁺ (m/z 113/115) | Loss of the formyl radical is a common fragmentation pathway for aromatic aldehydes. |

| [M-Cl]⁺ (m/z 107) | Loss of the chlorine atom. |

Table 4: Expected mass spectrometric data for this compound.

UV-Visible (UV-Vis) Spectroscopy

Principle & Rationale: UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.[11] The pyrimidine ring conjugated with the aldehyde group constitutes a chromophore that is expected to absorb UV radiation.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a very dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent like ethanol, methanol, or hexane.[11][13]

-

Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Data Interpretation and Analysis

The molecule contains a π-conjugated system involving the pyrimidine ring and the carbonyl group. This is expected to give rise to two primary absorption bands:

-

π → π* transition: A strong absorption band, likely in the range of 250-290 nm . Conjugation shifts this absorption to a longer wavelength (a bathochromic shift) compared to an unconjugated pyrimidine.[11]

-

n → π* transition: A weaker absorption band at a longer wavelength, typically >300 nm , arising from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

Synthesis and Purification Workflow

Understanding the origin of a sample is crucial for an analyst. A common synthetic route involves the oxidative cleavage of 2-chloro-5-vinylpyrimidine.[6] This context helps in anticipating potential impurities.

Caption: General workflow for the synthesis and purification of the title compound.[6]

Conclusion

The spectroscopic characterization of this compound is straightforward and provides a unique fingerprint for its identification and purity assessment. ¹H NMR is diagnostic, showing characteristic singlets for the aldehyde and pyrimidine protons. IR spectroscopy confirms the key aldehyde functional group, while mass spectrometry validates the molecular weight and elemental composition, including the characteristic isotopic pattern of chlorine. Combined, these techniques provide a robust and self-validating dataset essential for any researcher or drug developer utilizing this important chemical intermediate.

References

- 1. This compound | 933702-55-7 | FC59517 [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C5H3ClN2O | CID 21698350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 933702-55-7 [sigmaaldrich.com]

- 6. This compound | 933702-55-7 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Chloropyrimidine(1722-12-9) 13C NMR spectrum [chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 2-Chloropyridine(109-09-1) 13C NMR [m.chemicalbook.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. PubChemLite - this compound (C5H3ClN2O) [pubchemlite.lcsb.uni.lu]

- 13. researchgate.net [researchgate.net]

1H NMR spectral data of 2-Chloropyrimidine-5-carbaldehyde

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 2-Chloropyrimidine-5-carbaldehyde

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyrimidine core functionalized with both a reactive aldehyde group and a chlorine atom, makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. The chlorine atom at the 2-position can be readily displaced by various nucleophiles, while the aldehyde at the 5-position provides a handle for condensation, oxidation, or reduction reactions.

Given its role as a critical intermediate, the unambiguous confirmation of its structure and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) spectroscopy, stands as one of the most powerful and definitive analytical techniques for this purpose. This guide provides a detailed examination of the ¹H NMR spectrum of this compound, offering a framework for its acquisition, analysis, and interpretation for researchers and drug development professionals.

Core Principles: Understanding the ¹H NMR of a Substituted Pyrimidine

The ¹H NMR spectrum of this compound is governed by the unique electronic environment of its protons. Several key factors dictate the chemical shifts and splitting patterns observed:

-

The Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. This property significantly deshields the ring protons, causing them to resonate at a much lower field (higher ppm) compared to protons on a simple benzene ring[1].

-

Electron-Withdrawing Substituents: The molecule possesses two additional powerful electron-withdrawing groups: the chlorine atom (-Cl) and the carbaldehyde group (-CHO). These groups further pull electron density away from the pyrimidine ring, causing an additive deshielding effect on the remaining ring protons[2].

-

Spin-Spin Coupling: The splitting pattern of a proton signal is determined by the number of non-equivalent protons on adjacent carbon atoms (the n+1 rule). In the case of this compound, the two protons on the pyrimidine ring (at positions 4 and 6) are not adjacent to each other. They are separated by either a nitrogen atom or the C5 carbon bearing the aldehyde. Consequently, no proton-proton (H-H) coupling is expected between them, leading to simple singlet signals[3]. The aldehyde proton is also isolated and will appear as a singlet.

Experimental Protocol for High-Fidelity Data Acquisition

The acquisition of a clean, high-resolution ¹H NMR spectrum is foundational to accurate analysis. The following protocol outlines a self-validating system for reliable data collection.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high solubilizing power for polar organic compounds. Alternatively, chloroform-d (CDCl₃) can be used. Note that chemical shifts can vary slightly between solvents[4][5].

-

Dissolution: Transfer the weighed analyte into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

-

Homogenization: Cap the NMR tube securely and gently agitate or vortex until the sample is completely dissolved, ensuring a homogeneous solution.

NMR Instrument Parameters

For optimal results on a standard 400 MHz or 500 MHz spectrometer, the following acquisition parameters are recommended. The rationale is to ensure a strong signal-to-noise ratio and adequate resolution.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |

| Pulse Sequence | Standard single pulse (zg30) | A standard and robust sequence for quantitative 1D proton spectra. |

| Acquisition Time (AQ) | 2-4 seconds | Longer acquisition time allows for better resolution of sharp signals. |

| Relaxation Delay (D1) | 5 seconds | Ensures full relaxation of protons, leading to accurate signal integration. |

| Number of Scans (NS) | 8-16 | Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample. |

| Spectral Width (SW) | ~16 ppm | A wide window to ensure all signals, from TMS to potentially far downfield aldehyde protons, are captured. |

Spectral Data Analysis and Interpretation

Predicted ¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR signals for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aldehyde (H-7) | ~10.2 | Singlet (s) | 1H | N/A |

| Pyrimidine (H-6) | ~9.3 | Singlet (s) | 1H | N/A |

| Pyrimidine (H-4) | ~9.3 | Singlet (s) | 1H | N/A |

Note: The chemical shifts for H-4 and H-6 are predicted to be very similar and may appear as a single peak integrating to 2H, or as two very closely spaced singlets. The exact chemical shifts can vary depending on the solvent and concentration.

Detailed Signal Assignment

-

Aldehyde Proton (H-7, -CHO): A signal is expected far downfield, typically in the δ 9.5-10.5 ppm range. This significant deshielding is characteristic of a proton attached to a carbonyl carbon that is part of an aromatic system. As it has no adjacent protons, the signal will be a sharp singlet[7].

-

Pyrimidine Protons (H-4 and H-6): These two protons are chemically non-equivalent but are expected to have very similar electronic environments. Based on the spectrum of 2-Chloropyrimidine-5-carboxylic acid, where the equivalent protons appear as a singlet at δ 9.27 ppm in DMSO-d₆[6], the protons in the aldehyde analog are predicted to resonate in a similar region, around δ 9.3 ppm. Due to the strong deshielding from the ring nitrogens and the electron-withdrawing substituents, they appear at a very low field. As neither H-4 nor H-6 has a proton on an adjacent carbon, both signals are expected to be singlets.

Structural Visualization and Proton Relationships

The following diagram illustrates the molecular structure and the distinct proton environments within this compound.

Caption: Molecular structure of this compound with key protons labeled.

Conclusion

The ¹H NMR spectrum of this compound is characterized by three distinct singlet signals corresponding to the aldehyde proton and the two pyrimidine ring protons. The pronounced downfield chemical shifts of all protons are a direct consequence of the cumulative electron-withdrawing effects of the pyrimidine nitrogens, the chlorine atom, and the aldehyde group. This detailed spectral analysis, when combined with the robust experimental protocol provided, equips researchers in drug development and synthetic chemistry with a reliable method to verify the identity, structure, and purity of this valuable chemical intermediate, ensuring the integrity of their subsequent research.

References

- 1. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mason.gmu.edu [mason.gmu.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. 2-Chloropyrimidine-5-carboxylic acid(374068-01-6) 1H NMR spectrum [chemicalbook.com]

- 7. emerypharma.com [emerypharma.com]

Decoding the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloropyrimidine-5-carbaldehyde

Introduction: The Significance of 2-Chloropyrimidine-5-carbaldehyde in Drug Discovery

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, pyrimidine derivatives hold a place of prominence due to their presence in the nucleobases of DNA and RNA, bestowing upon them a unique biocompatibility and a wide spectrum of pharmacological activities. This compound is a key synthetic intermediate, a versatile building block for the synthesis of a diverse array of more complex molecules with potential applications in oncology, virology, and beyond. Its chemical architecture, featuring a reactive aldehyde group and a strategically positioned chlorine atom on the electron-deficient pyrimidine ring, makes it a valuable synthon for drug development professionals.

A thorough understanding of the analytical characteristics of such a pivotal molecule is paramount for ensuring the integrity of synthetic pathways and the purity of final compounds. Mass spectrometry, a cornerstone of analytical chemistry, provides invaluable insights into the structural features of molecules through the analysis of their fragmentation patterns under energetic conditions. This in-depth technical guide will elucidate the predicted mass spectrometry fragmentation pattern of this compound, offering a roadmap for researchers and scientists to confidently identify and characterize this compound in their work. While a publicly available, experimentally derived mass spectrum for this specific molecule is not readily found, this guide will construct a scientifically robust, predicted fragmentation pathway based on the well-established principles of mass spectrometry and the known fragmentation behavior of related chemical moieties.

Core Principles of Mass Spectrometry in the Context of this compound Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, which is a solid at room temperature, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly employed.

-

Electron Ionization (EI): In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam. This process typically dislodges an electron from the molecule, creating a positively charged molecular ion (M+•). The molecular ion is often energetically unstable and undergoes fragmentation, breaking down into smaller, charged fragments. The resulting mass spectrum is a fingerprint of the molecule, with the m/z values of the fragments providing clues to its structure.

-

Electrospray Ionization (ESI): ESI is a softer ionization technique, often used in conjunction with liquid chromatography (LC-MS). It is particularly useful for polar molecules and tends to produce protonated molecules [M+H]+ with less fragmentation than EI. This is advantageous for determining the molecular weight of the parent compound.

This guide will focus on the predicted fragmentation pattern under Electron Ionization (EI), as it provides the most detailed structural information through its characteristic fragmentation pathways.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways

The molecular formula of this compound is C₅H₃ClN₂O, with a monoisotopic mass of approximately 141.99 Da[1]. The presence of chlorine is a key feature, as it has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This will result in isotopic peaks for the molecular ion and any chlorine-containing fragments, with the M+2 peak having roughly one-third the intensity of the M peak.

The Molecular Ion Peak

Upon electron ionization, this compound is expected to form a molecular ion (M+•) with an m/z of 142 (for the ³⁵Cl isotope) and a corresponding M+2 peak at m/z 144 (for the ³⁷Cl isotope). The pyrimidine ring is a stable aromatic system, which should allow for a reasonably abundant molecular ion peak[2].

Key Fragmentation Pathways

The fragmentation of the molecular ion is dictated by the relative bond strengths and the stability of the resulting fragments. For this compound, the fragmentation is anticipated to be driven by the presence of the aldehyde and chloro substituents on the pyrimidine ring.

Pathway A: Fragmentation of the Aldehyde Group

The aldehyde group is a common site for initial fragmentation in mass spectrometry[3].

-

Loss of a Hydrogen Radical (H•): Cleavage of the C-H bond of the aldehyde group is a facile process, leading to the formation of a stable acylium ion. This would result in a fragment with an m/z of 141 (M-1). This is a very common fragmentation pattern for aldehydes[3].

-

Loss of the Formyl Radical (•CHO): The entire formyl group can be lost as a radical, resulting in a fragment with an m/z of 113 (M-29).

Caption: Initial fragmentation of the aldehyde group.

Pathway B: Fragmentation involving the Chlorine Atom and the Pyrimidine Ring

The presence of the chlorine atom and the pyrimidine ring introduces further fragmentation possibilities[4].

-

Loss of a Chlorine Radical (Cl•): The C-Cl bond can undergo homolytic cleavage to release a chlorine radical. This would lead to a fragment at m/z 107.

-

Ring Fragmentation: Pyrimidine rings, while relatively stable, can fragment through the loss of small neutral molecules like hydrogen cyanide (HCN)[4]. Following the loss of the formyl radical (m/z 113), the subsequent loss of HCN would yield a fragment at m/z 86.

Caption: Fragmentation involving the chloro group and pyrimidine ring.

Summary of Predicted Key Fragments

The following table summarizes the predicted major fragment ions in the EI mass spectrum of this compound.

| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Formula | Proposed Neutral Loss |

| 142 | 144 | [C₅H₃ClN₂O]⁺• | - |

| 141 | 143 | [C₅H₂ClN₂O]⁺ | H• |

| 113 | 115 | [C₄H₂ClN₂]⁺ | •CHO |

| 107 | - | [C₅H₃N₂O]⁺ | Cl• |

| 86 | 88 | [C₃H₂ClN]⁺• | •CHO, HCN |

Experimental Protocol for Mass Spectrometry Analysis

For researchers seeking to obtain an experimental mass spectrum of this compound, the following general protocol for a solid probe EI-MS analysis can be followed.

Instrumentation:

-

A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

-

Solid probe inlet system.

Procedure:

-

Sample Preparation: A small amount of solid this compound is placed in a capillary tube.

-

Introduction into the Mass Spectrometer: The capillary tube is inserted into the solid probe, which is then introduced into the high-vacuum source of the mass spectrometer.

-

Vaporization: The probe is slowly heated to vaporize the sample directly into the ionization chamber.

-

Ionization: The vaporized molecules are bombarded with a beam of electrons (typically at 70 eV) to generate the molecular ions and subsequent fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions. The isotopic pattern for chlorine should be carefully examined to confirm the presence of chlorine in the fragments.

Conclusion: A Predictive Framework for Structural Elucidation

The predicted mass spectrometry fragmentation pattern of this compound provides a valuable analytical framework for the identification and structural confirmation of this important synthetic intermediate. The key fragmentation pathways, initiated by the aldehyde and chloro functional groups, are expected to yield a characteristic set of fragment ions. The presence of the chlorine isotope pattern serves as a definitive marker for chlorine-containing fragments. While this guide presents a predicted fragmentation pattern based on established chemical principles, it is imperative for researchers to confirm these findings with experimental data. The provided protocol offers a starting point for obtaining such data. A thorough understanding of the mass spectrometric behavior of this compound will undoubtedly aid drug development professionals in their quest to synthesize novel and effective therapeutic agents.

References

A Comprehensive Technical Guide to the Physical Properties and Melting Point Determination of 2-Chloropyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the key physical and chemical characteristics of 2-Chloropyrimidine-5-carbaldehyde, a crucial reagent in synthetic organic chemistry.[1][2] With a focus on practical application in research and development, this document outlines the compound's properties and presents a detailed, field-proven protocol for the accurate determination of its melting point, a critical indicator of purity.

Section 1: Compound Profile: this compound

This compound, with the CAS number 933702-55-7, is a solid organic compound that serves as a versatile building block in the synthesis of more complex molecules.[1][2][3][4] Its chemical structure, featuring a reactive aldehyde group and a chlorine substituent on the pyrimidine ring, makes it a valuable intermediate in the development of novel pharmaceutical agents and other functional organic materials.[1]

Chemical and Physical Properties

A thorough understanding of the physical properties of a compound is fundamental to its effective use in experimental synthesis. The key physical and chemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClN₂O | [1][4][5] |

| Molecular Weight | 142.54 g/mol | [1][4][5] |

| Melting Point | 113 °C | [1] |

| Boiling Point | 318.2 °C at 760 mmHg | |

| Appearance | White to yellow powder/solid | [6] |

| Purity | ≥97% | [4] |

| InChI Key | LJYQVOPFBNMTKJ-UHFFFAOYSA-N | [5] |

| SMILES | C1=C(C=NC(=N1)Cl)C=O | [1] |

Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. The compound should be stored at 2°C - 8°C under an inert nitrogen atmosphere to prevent degradation.[1] It is also recommended to protect it from light.[1] Safety precautions include wearing appropriate personal protective equipment, such as gloves and safety goggles, and ensuring adequate ventilation.[7][8] The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5]

Section 2: The Critical Role of Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides a dual benefit in a research setting: it serves as a criterion for identification and a reliable indicator of purity. A pure, crystalline organic compound typically exhibits a sharp, well-defined melting point, usually within a narrow range of 0.5-1.0°C. Conversely, the presence of impurities will lead to a depression and broadening of the melting point range. Therefore, an accurate melting point determination is a critical quality control step in synthetic chemistry.

Section 3: Experimental Protocol for Melting Point Determination

The following protocol details the capillary method for determining the melting point of this compound, a widely accepted and reliable technique.

Apparatus and Materials

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Thermometer (calibrated)

-

Watch glass

Step-by-Step Procedure

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.[5]

-

Place a small amount of the powdered sample onto a clean, dry watch glass.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the material into the tube.

-

To pack the sample at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long, narrow glass tube.

-

The packed sample should be approximately 3 mm in height.[9]

-

-

Melting Point Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

-

For a known compound like this compound, heat the block rapidly to about 15-20°C below the expected melting point of 113°C.

-

Once the temperature is near the expected melting point, reduce the heating rate to approximately 1-2°C per minute.[1] A slow heating rate is crucial for an accurate measurement.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue to heat slowly and record the temperature at which the last solid particle melts (the clear point).

-

The recorded range between the onset of melting and the clear point is the melting point range of the sample.

-

-

Data Interpretation:

-

A sharp melting point range (e.g., 112-113°C) indicates a high degree of purity.

-

A broad and depressed melting point range (e.g., 108-111°C) suggests the presence of impurities.

-

Experimental Workflow Diagram

The following diagram illustrates the key stages of the melting point determination protocol.

Caption: Workflow for Melting Point Determination

Section 4: Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound and a robust protocol for the determination of its melting point. By adhering to the outlined procedures, researchers, scientists, and drug development professionals can ensure the quality and purity of this important synthetic intermediate, thereby enhancing the reliability and reproducibility of their experimental outcomes.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. etcnmachining.com [etcnmachining.com]

- 3. westlab.com [westlab.com]

- 4. pennwest.edu [pennwest.edu]

- 5. thinksrs.com [thinksrs.com]

- 6. hplmachining.com [hplmachining.com]

- 7. huberlab.ch [huberlab.ch]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Melting Point [wiredchemist.com]

An In-depth Technical Guide to the Solubility Profile of 2-Chloropyrimidine-5-carbaldehyde in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloropyrimidine-5-carbaldehyde, a key building block in synthetic organic chemistry and drug discovery. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed framework for its determination and interpretation. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's behavior in various organic media.

Introduction: The Significance of Solubility in a Preclinical Context

This compound is a versatile intermediate used in the synthesis of a wide array of biologically active molecules. Its reactivity is centered around the electrophilic aldehyde and the potential for nucleophilic substitution at the chlorinated pyrimidine ring. The efficiency of synthetic transformations and the ease of product isolation are intrinsically linked to the solubility of this starting material in the chosen solvent system. Furthermore, in the context of drug development, understanding the solubility profile of precursors and final active pharmaceutical ingredients (APIs) is paramount for successful formulation and ensuring adequate bioavailability.[1] Low solubility can present significant challenges during in vitro testing and can lead to poor in vivo performance.[2][3]

This guide will delve into the physicochemical properties of this compound, provide a robust experimental protocol for determining its thermodynamic solubility, and discuss the key factors that govern its dissolution in organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClN₂O | [3] |

| Molecular Weight | 142.54 g/mol | [2][3] |

| Melting Point | 113.0 °C | [3] |

| Appearance | White to yellow powder/crystalline solid | [4] |

| CAS Number | 933702-55-7 | [3] |

The presence of the polar carbaldehyde group and the nitrogen atoms in the pyrimidine ring, combined with the chloro-substituent, gives this compound a moderate polarity. This structure suggests that its solubility will be significantly influenced by the polarity and hydrogen bonding capabilities of the solvent.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[5] This technique involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Detailed Step-by-Step Methodology: Shake-Flask Method

This protocol outlines the necessary steps for the accurate determination of the solubility of this compound.

Materials:

-

This compound (purity ≥97%)

-

A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) of analytical grade or higher.

-

Scintillation vials or glass test tubes with screw caps.

-

Orbital shaker or vortex mixer.

-

Thermostatically controlled environment (e.g., incubator or water bath).

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent).

-

Volumetric flasks and pipettes.

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

Protocol:

-

Preparation of the Solid: Add an excess amount of this compound to a series of vials, ensuring there is enough solid to maintain a saturated solution even after equilibrium is reached. A visible excess of solid should remain at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume of each organic solvent into the respective vials containing the solid compound.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant agitation speed and temperature (e.g., 25 °C). The equilibration time is crucial and should be sufficient to ensure that true thermodynamic equilibrium is achieved. A period of 24 to 48 hours is typically recommended.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles that would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.

Analytical Quantification

UV-Vis Spectrophotometry: This method is often suitable for a rapid and straightforward quantification of chromophoric compounds like this compound.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent by scanning a dilute solution over a range of wavelengths (e.g., 200-400 nm).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in each solvent. Measure the absorbance of each standard at the predetermined λmax and construct a calibration curve by plotting absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted, saturated samples and use the calibration curve to determine their concentration.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher specificity and is particularly useful when impurities might interfere with UV-Vis measurements.

-

Method Development: A reversed-phase HPLC method is generally suitable for pyrimidine derivatives.[6] Typical conditions might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water.

-

Calibration: As with UV-Vis, a calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration.

-

Sample Analysis: Inject the diluted, saturated samples and quantify the concentration of this compound based on the peak area and the calibration curve.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Dielectric Constant (approx.) | Polarity Index | Solubility at 25 °C ( g/100 mL) |

| Dichloromethane | 9.1 | 3.1 | Experimental Value |

| Acetone | 20.7 | 5.1 | Experimental Value |

| Ethyl Acetate | 6.0 | 4.4 | Experimental Value |

| Ethanol | 24.5 | 4.3 | Experimental Value |

| Methanol | 32.7 | 5.1 | Experimental Value |

| Acetonitrile | 37.5 | 5.8 | Experimental Value |

| Dimethylformamide (DMF) | 36.7 | 6.4 | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Experimental Value |

Factors Influencing Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[3] This adage encapsulates the interplay of intermolecular forces between the solute and solvent molecules.

-

Solvent Polarity: As a moderately polar molecule, this compound is expected to exhibit higher solubility in polar solvents. Solvents with a higher dielectric constant and polarity index are generally more effective at solvating polar solutes.

-

Hydrogen Bonding: The nitrogen atoms and the carbonyl oxygen in the solute molecule can act as hydrogen bond acceptors. Protic solvents, such as alcohols (methanol, ethanol), which can act as hydrogen bond donors, are likely to be good solvents. Aprotic polar solvents like acetone and ethyl acetate can also engage in dipole-dipole interactions.

-

Temperature: The dissolution of a solid is typically an endothermic process, meaning that solubility generally increases with temperature. However, this relationship should be determined experimentally for each solvent system.

Visualizing the Process

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Interplay of Factors Governing Solubility

Caption: Key factors influencing the solubility of the target compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[7] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C5H3ClN2O | CID 21698350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 933702-55-7 | FC59517 [biosynth.com]

- 4. 438450050 [thermofisher.com]

- 5. thco.com.tw [thco.com.tw]

- 6. researchgate.net [researchgate.net]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

A Technical Guide to the Thermal Stability and Decomposition of 2-Chloropyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Chloropyrimidine-5-carbaldehyde is a pivotal building block in contemporary drug discovery, valued for its role in the synthesis of a diverse range of bioactive molecules. Its reactivity, governed by the electrophilic nature of the pyrimidine ring and the aldehyde functionality, makes it a versatile intermediate. However, the energetic characteristics of such halogenated heterocyclic compounds necessitate a thorough understanding of their thermal stability and decomposition pathways. This is critical not only for ensuring safe handling and storage but also for defining robust synthetic protocols and preventing the formation of potentially hazardous byproducts. This in-depth technical guide provides a comprehensive framework for evaluating the thermal properties of this compound. It outlines detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gas chromatography-mass spectrometry (GC-MS) analysis. Furthermore, this guide discusses potential decomposition mechanisms and offers insights into the interpretation of analytical data, empowering researchers to conduct their work with enhanced safety and scientific rigor.

Introduction: The Significance of this compound in Medicinal Chemistry

Pyrimidine and its derivatives are fundamental scaffolds in numerous pharmaceuticals and biologically active compounds.[1] The introduction of a chlorine atom and a carbaldehyde group at the 2 and 5 positions, respectively, of the pyrimidine ring creates a molecule with multiple reactive sites. This structural arrangement allows for a variety of chemical transformations, including nucleophilic aromatic substitution (SNAr) reactions at the chlorinated position and various condensations and derivatizations of the aldehyde group.[2] These reactions are instrumental in building the molecular complexity required for potent and selective drug candidates.

Given its importance, a comprehensive understanding of the physicochemical properties of this compound is paramount. Among these, thermal stability is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and storage. Inadequate knowledge of a compound's thermal behavior can lead to compromised product quality, unexpected side reactions, and significant safety hazards.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before undertaking thermal analysis.

| Property | Value | Source |

| CAS Number | 933702-55-7 | [3][4] |

| Molecular Formula | C₅H₃ClN₂O | [3] |

| Molecular Weight | 142.54 g/mol | [3] |

| Melting Point | 113.0 °C | [3] |

| Appearance | White to yellow powder | [5][6] |

| SMILES | C1=C(C=NC(=N1)Cl)C=O | [3] |

| Storage | Store at 2°C - 8°C under an inert gas (Nitrogen), protected from light. | [3] |

Assessing Thermal Stability: A Multi-faceted Approach

The evaluation of thermal stability is not a singular measurement but a comprehensive assessment that involves determining the temperature at which decomposition begins, the rate of decomposition, and the energy released during this process. A combination of thermoanalytical techniques is employed to gain a complete picture.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring the change in mass as a function of temperature in a controlled atmosphere.[7]

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of at least 500 °C at a constant heating rate of 10 °C/min.[7]

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

The resulting TGA thermogram provides critical information:

-

Onset Temperature (Tonset): The temperature at which significant weight loss begins. This is a primary indicator of the material's thermal stability.

-

Decomposition Steps: The thermogram may show single or multiple weight loss steps, indicating a simple or complex decomposition process.[7][8]

-

Residual Mass: The amount of material remaining at the end of the experiment can provide insights into the formation of non-volatile decomposition products.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to determine the energetics of thermal events, such as melting and decomposition.[10][11]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated high-pressure crucible.[10]

-

Atmosphere: Maintain an inert nitrogen atmosphere within the DSC cell.

-

Heating Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a heating rate of 10 °C/min.

-

Data Analysis: Plot the heat flow versus temperature.

The DSC thermogram will reveal:

-

Melting Point (Tm): An endothermic peak corresponding to the melting of the compound. The sharpness of this peak can be an indicator of purity.

-

Decomposition Exotherm: Decomposition processes are often exothermic, appearing as a broad or sharp peak at temperatures higher than the melting point. The area under this peak corresponds to the enthalpy of decomposition (ΔHd), which is a measure of the energy released.

The following diagram illustrates the typical workflow for assessing thermal stability using TGA and DSC.

Caption: Workflow for TGA and DSC Analysis.

Identification of Decomposition Products

While TGA and DSC provide information on when and how much energy is involved in decomposition, they do not identify the chemical nature of the decomposition products. For this, hyphenated techniques are essential.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.[12][13] It is well-suited for analyzing the gaseous products of thermal decomposition.

-

Decomposition Setup: Place a known amount of this compound in a pyrolysis tube connected to the GC-MS inlet.

-

Pyrolysis: Heat the sample to a temperature above its decomposition onset, as determined by TGA, for a set period.

-

GC Separation: The volatile decomposition products are swept into the GC column with an inert carrier gas (e.g., helium). A temperature gradient program is used to separate the individual components based on their boiling points and interactions with the column's stationary phase.

-

MS Detection and Identification: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, is compared against a spectral library (e.g., NIST) for identification.

Based on the structure of this compound and known decomposition pathways of similar chlorinated heterocyclic compounds, the following hazardous products could potentially be formed upon thermal decomposition:[14][15]

-

Hydrogen Chloride (HCl): A highly corrosive gas.

-

Nitrogen Oxides (NOx): Including NO and NO₂, which are toxic.

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Products of incomplete and complete combustion, respectively.

-

Phosgene (COCl₂): A possibility in the presence of an oxygen source, though less likely under inert conditions.

-

Cyanides (e.g., HCN): Due to the presence of carbon and nitrogen in the ring structure.

The following diagram outlines the logical flow for identifying decomposition products.

Caption: GC-MS Workflow for Decomposition Product Analysis.

Proposed Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through a complex series of reactions involving homolytic bond cleavage and subsequent radical chain reactions. The C-Cl bond is a likely point of initial cleavage due to its lower bond dissociation energy compared to the C-C and C-N bonds within the aromatic ring.

A plausible initial step is the homolytic cleavage of the C-Cl bond, generating a pyrimidinyl radical and a chlorine radical. The aldehyde group can also undergo decarbonylation to produce a pyrimidinyl radical and carbon monoxide. These highly reactive radical species can then participate in a cascade of further reactions, leading to the fragmentation of the pyrimidine ring and the formation of the smaller molecules detected by GC-MS.

Safety and Handling Precautions

Given the potential for the release of toxic and corrosive gases upon decomposition, strict safety protocols must be followed when handling this compound, especially at elevated temperatures.

-

Engineering Controls: All heating experiments should be conducted in a well-ventilated fume hood.[16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[17]

-

Emergency Procedures: Be prepared for accidental releases. Have appropriate spill kits and emergency contact information readily available.[18] In case of fire, use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam as extinguishing media.[14]

Conclusion

A thorough understanding of the thermal stability and decomposition of this compound is not merely an academic exercise but a critical component of safe and effective drug development. The multi-technique approach outlined in this guide, combining TGA, DSC, and GC-MS, provides a robust framework for a comprehensive evaluation. By systematically determining the onset of decomposition, the energy released, and the identity of the resulting byproducts, researchers can mitigate risks, optimize reaction conditions, and ensure the quality and stability of their intermediates and final products. This knowledge is indispensable for the responsible advancement of new therapeutic agents from the laboratory to the clinic.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 933702-55-7 | FC59517 [biosynth.com]

- 4. This compound | 933702-55-7 [chemicalbook.com]

- 5. 438450050 [thermofisher.com]

- 6. 438450010 [thermofisher.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 13. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.nl [fishersci.nl]

- 15. One moment, please... [afgsci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to Dabrafenib (GSK2118436): Properties, Mechanism of Action, and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dabrafenib, a potent and selective inhibitor of BRAF kinases, which is a critical component in the treatment of various cancers. This document delves into its physicochemical properties, mechanism of action, safety, and applications in research and clinical settings.

Chemical Identity and Physicochemical Properties

Dabrafenib, also known by its research code GSK2118436, is a targeted therapy medication.[1][2] The commercially available form is often the mesylate salt, Dabrafenib Mesylate.

| Property | Value | Source |

| CAS Number | 1195765-45-7 (Dabrafenib) | [3] |

| 1195768-06-9 (Dabrafenib Mesylate) | [4] | |

| Molecular Formula | C23H20F3N5O2S2 (Dabrafenib) | [3] |

| C24H24F3N5O5S3 (Dabrafenib Mesylate) | [4] | |

| Molecular Weight | 519.56 g/mol (Dabrafenib) | [3] |

| 615.7 g/mol (Dabrafenib Mesylate) | [4] | |

| Appearance | White to slightly colored solid | [5] |

| Solubility | Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media. Soluble in DMSO (≥26 mg/mL) and slightly soluble in Ethanol (< 1 mg/mL). | [3][5][6] |

Mechanism of Action: Targeting the MAPK/ERK Pathway

Dabrafenib is a potent ATP-competitive inhibitor of the RAF proteins, specifically targeting mutated forms of BRAF kinase.[7][8] In many cancers, particularly melanoma, a specific mutation in the BRAF gene, V600E, leads to constitutive activation of the BRAF protein.[9][10] This aberrant activation drives uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS/RAF/MEK/ERK pathway).[7][9][10]

Dabrafenib selectively binds to the ATP-binding domain of mutant BRAF (V600E, V600K, and V600D), inhibiting its kinase activity.[3] This blockade prevents the downstream phosphorylation and activation of MEK and subsequently ERK, leading to cell cycle arrest at the G1 phase and apoptosis in tumor cells harboring these mutations.[8][9]

Interestingly, in BRAF wild-type cells, Dabrafenib can paradoxically activate the MAPK pathway, a phenomenon associated with the development of secondary cutaneous malignancies.[8] This has led to the common clinical practice of combining Dabrafenib with a MEK inhibitor, such as Trametinib, to achieve a more complete blockade of the pathway and mitigate this paradoxical activation.[2][8][11]

In Vitro Assessment of Dabrafenib Activity: A Methodological Approach

A crucial step in the preclinical evaluation of BRAF inhibitors is to determine their potency and selectivity in a cellular context. The following protocol outlines a standard cell proliferation assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dabrafenib in BRAF V600E mutant and BRAF wild-type cancer cell lines.

Materials:

-

BRAF V600E mutant cell line (e.g., A375 melanoma)

-

BRAF wild-type cell line (e.g., HT-29 colorectal cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Dabrafenib stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of Dabrafenib in complete medium, typically ranging from 100 µM to 0.1 nM. Include a vehicle control (DMSO).

-

Remove the medium from the wells and add 100 µL of the diluted Dabrafenib or vehicle control.

-

Incubate for 72 hours at 37°C in a 5% CO2 humidified incubator.

-

-

Viability Assessment:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of the reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

-

Plot the percentage of cell viability against the logarithm of the Dabrafenib concentration.

-

Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

-

Safety and Handling

Dabrafenib is a potent cytotoxic agent and should be handled with appropriate precautions.

Handling:

-

Use in a chemical fume hood with adequate ventilation.[12]

-

Avoid inhalation of dust and contact with skin and eyes.[12][13]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[12][13]

Storage:

-

Store lyophilized powder at -20°C, desiccated.[14]

-

Once in solution (e.g., in DMSO), store at -20°C and use within 3 months to prevent loss of potency.[14] Aliquoting is recommended to avoid multiple freeze-thaw cycles.[14]

First Aid Measures:

-

In case of skin contact: Immediately wash off with soap and plenty of water.[13]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[13]

-

If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[13]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[13]

In all cases of exposure, seek immediate medical attention.

Research Applications and Clinical Significance

Dabrafenib, both as a monotherapy and in combination with Trametinib, has demonstrated significant efficacy in the treatment of various cancers harboring BRAF V600 mutations.

Approved Indications:

-

Metastatic Melanoma: For patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations.[11][15][16]

-

Adjuvant Treatment of Melanoma: In combination with Trametinib to prevent recurrence after surgery in patients with BRAF V600E or V600K mutations and lymph node involvement.[11][15]

-

Non-Small Cell Lung Cancer (NSCLC): In combination with Trametinib for metastatic NSCLC with a BRAF V600E mutation.[15][16]

-

Anaplastic Thyroid Cancer: In combination with Trametinib for locally advanced or metastatic anaplastic thyroid cancer with a BRAF V600E mutation and no satisfactory local treatment options.[15][16]

-

Solid Tumors: In combination with Trametinib for adult and pediatric patients with unresectable or metastatic solid tumors with a BRAF V600E mutation that have progressed following prior treatment and have no alternative options.[15][17]

-

Low-Grade Glioma: In combination with Trametinib for pediatric patients with low-grade glioma requiring systemic therapy.[15]

Numerous clinical trials are ongoing to explore the efficacy of Dabrafenib in other cancer types and in novel combination therapies.[1][18]

Adverse Effects: Common adverse effects include pyrexia, rash, hyperkeratosis, headache, and gastrointestinal issues.[10] The risk of developing cutaneous squamous cell carcinomas and keratoacanthomas, associated with paradoxical MAPK pathway activation, is significantly reduced when Dabrafenib is co-administered with a MEK inhibitor.[8]

Conclusion

Dabrafenib is a cornerstone of targeted therapy for BRAF-mutant cancers. Its well-defined mechanism of action, coupled with a manageable safety profile, particularly when used in combination with MEK inhibitors, has significantly improved outcomes for patients with these malignancies. Ongoing research continues to expand its therapeutic applications, underscoring the importance of understanding its fundamental properties for effective drug development and clinical use.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. apexbt.com [apexbt.com]

- 4. Dabrafenib Mesylate | C24H24F3N5O5S3 | CID 44516822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. s3.pgkb.org [s3.pgkb.org]

- 6. Dabrafenib (GSK2118436A) | Raf inhibitor | TargetMol [targetmol.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 10. medschool.co [medschool.co]

- 11. droracle.ai [droracle.ai]

- 12. medkoo.com [medkoo.com]

- 13. cleanchemlab.com [cleanchemlab.com]

- 14. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 15. drugs.com [drugs.com]

- 16. oncologynewscentral.com [oncologynewscentral.com]

- 17. ecog-acrin.org [ecog-acrin.org]

- 18. Facebook [cancer.gov]

The Vilsmeier-Haack Reaction: A Senior Application Scientist's Guide to the Synthesis of Pyrimidine-5-carbaldehydes

Abstract